

Specificity analysis of Whi-P154 in kinase profiling

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Compound of Interest

Compound Name: Whi-P154

Cat. No.: B1684522

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Whi-P154 Kinase Specificity: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the kinase specificity of **Whi-P154**, a dual inhibitor of Janus kinase 3 (JAK3) and Epidermal Growth Factor Receptor (EGFR). Its performance is objectively compared with other well-established Src family kinase inhibitors, supported by experimental data from publicly available sources.

Executive Summary

Whi-P154 is a potent inhibitor of JAK3 and EGFR, with additional activity against Src family kinases.^[1] This dual activity makes it a compound of interest for research in immunology, oncology, and neurobiology. However, its off-target effects, particularly on Src family kinases, warrant a detailed specificity analysis. This guide compares the kinase inhibition profile of **Whi-P154** with that of several known Src inhibitors, providing researchers with the necessary data to make informed decisions for their experimental designs.

Kinase Inhibition Profile: Whi-P154 vs. Competitors

The following table summarizes the inhibitory activity (IC₅₀ or K_d values) of **Whi-P154** and selected competitor compounds against a panel of kinases. This data has been compiled from various public sources and provides a comparative overview of their selectivity.

Kinase	Whi-P154 IC50 (nM)	Dasatinib Ki (pM) / IC50 (nM)	Saracatinib (AZD0530) IC50 (nM)	Bosutinib IC50 (nM)	PP2 IC50 (nM)	SU6656 IC50 (nM)
Primary Targets						
JAK3	1800[1]	-	-	-	-	-
EGFR	4[1]	-	66	-	-	-
Src Family Kinases						
Src	100[1]	16 (Ki)	2.7 - 11	1.2	4	280
Lck	-	<3	4 - 10	-	4	-
Lyn	-	<3	4 - 10	-	-	130
Fyn	-	-	4 - 10	-	5	170
Yes	-	-	4 - 10	-	-	20
Hck	-	-	-	-	-	-
Blk	-	-	4 - 10	-	-	-
Fgr	-	-	4 - 10	-	-	-
Other Kinases						
Abl	Inhibits	30 (Ki)	30	1	-	-
VEGFR	100[1]	-	-	-	-	-
MAPK	Inhibits	-	-	-	-	-
PI3-K	Inhibits	-	-	-	-	-
c-Kit	-	-	200	No Inhibition	-	-

Note: A comprehensive kinome-wide scan for **Whi-P154** is not publicly available. The table includes kinases for which inhibitory data has been reported. **Whi-P154** was found to be inactive ($IC_{50} > 30 \mu M$) against AKT, AuroraA, cdk2, cdk6, CHK1, FGFR1, GSK3b, IKKb, IKKi, INSR, MAPK1, MAPKAP-K2, MASK, MET, PAK4, PDK1, PKCb, ROCK1, and TaoK3.[1]

Experimental Protocols

Kinase Profiling using KINOMEscan™

The kinase selectivity data presented in this guide is often generated using broad kinase panel screening assays like the KINOMEscan™ platform (DiscoverX). This is a competitive binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.

Principle of the Assay:

The KINOMEscan™ assay is an ATP-independent, active site-directed competition binding assay. It relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is then measured.

General Methodology:

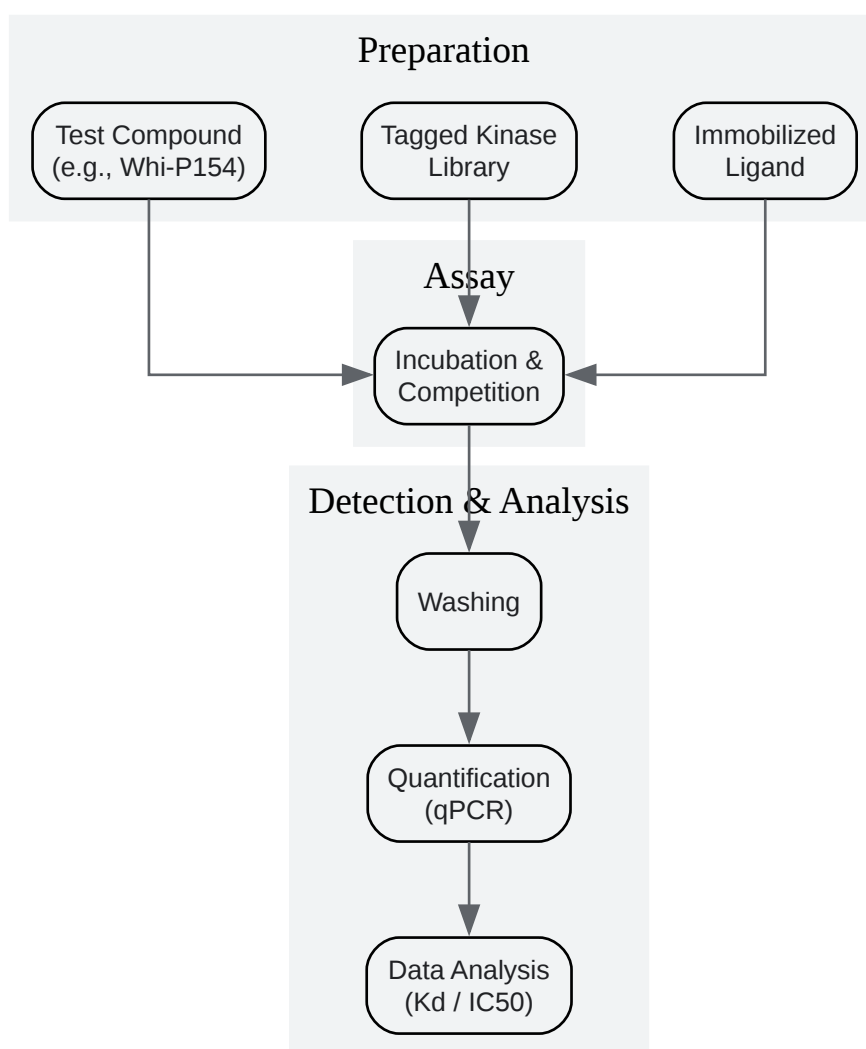
- **Kinase Preparation:** A diverse panel of human kinases are expressed, purified, and tagged (e.g., with a DNA tag).
- **Immobilized Ligand:** A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
- **Competition Assay:** The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., **Whi-P154**) at various concentrations.
- **Quantification:** After incubation and washing steps, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.
- **Data Analysis:** The amount of kinase captured in the presence of the test compound is compared to a DMSO control. A lower amount of captured kinase indicates a stronger

interaction between the compound and the kinase. The results are often reported as percent of control or are used to calculate dissociation constants (K_d) or IC_{50} values.

Signaling Pathways and Experimental Workflows

To visualize the biological context of **Whi-P154**'s activity and the experimental approach to its analysis, the following diagrams are provided in DOT language.

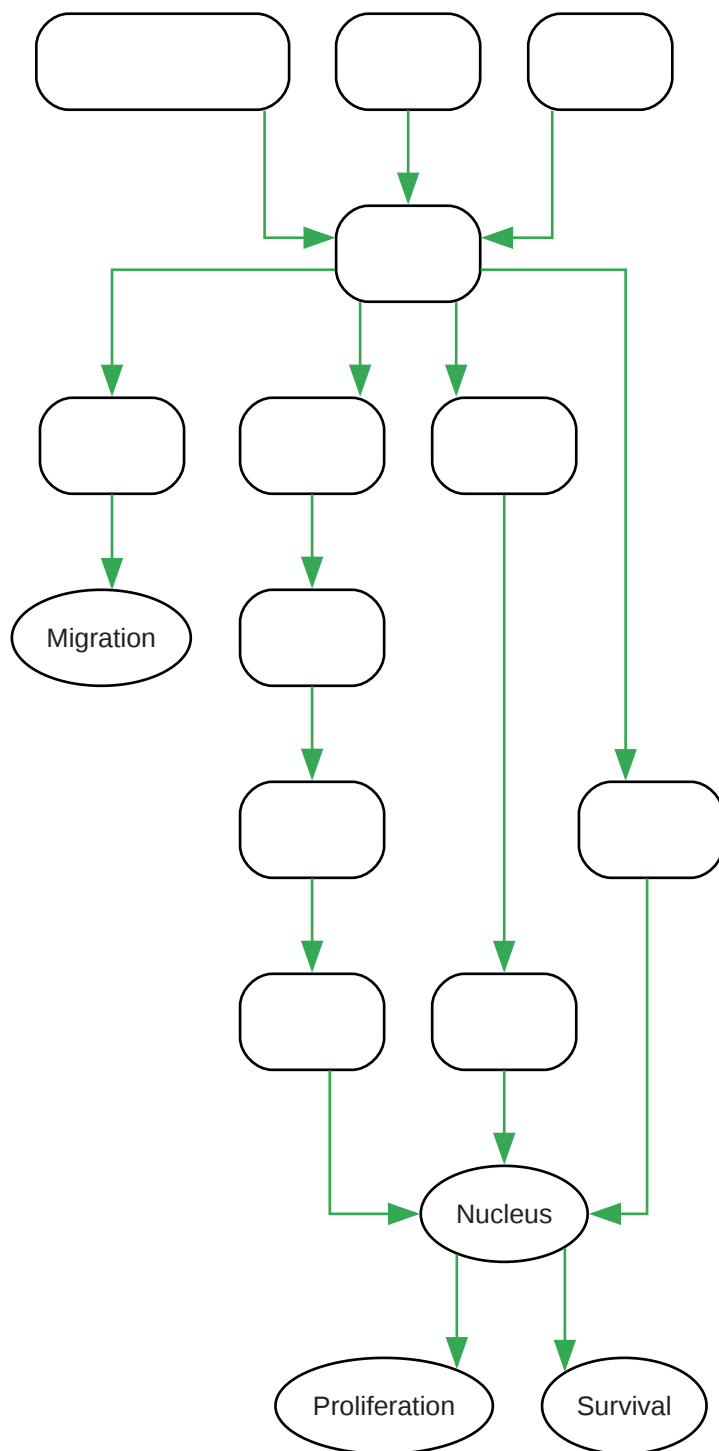
Experimental Workflow for Kinase Profiling



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Caption: Workflow for KINOMEScan™ Profiling.

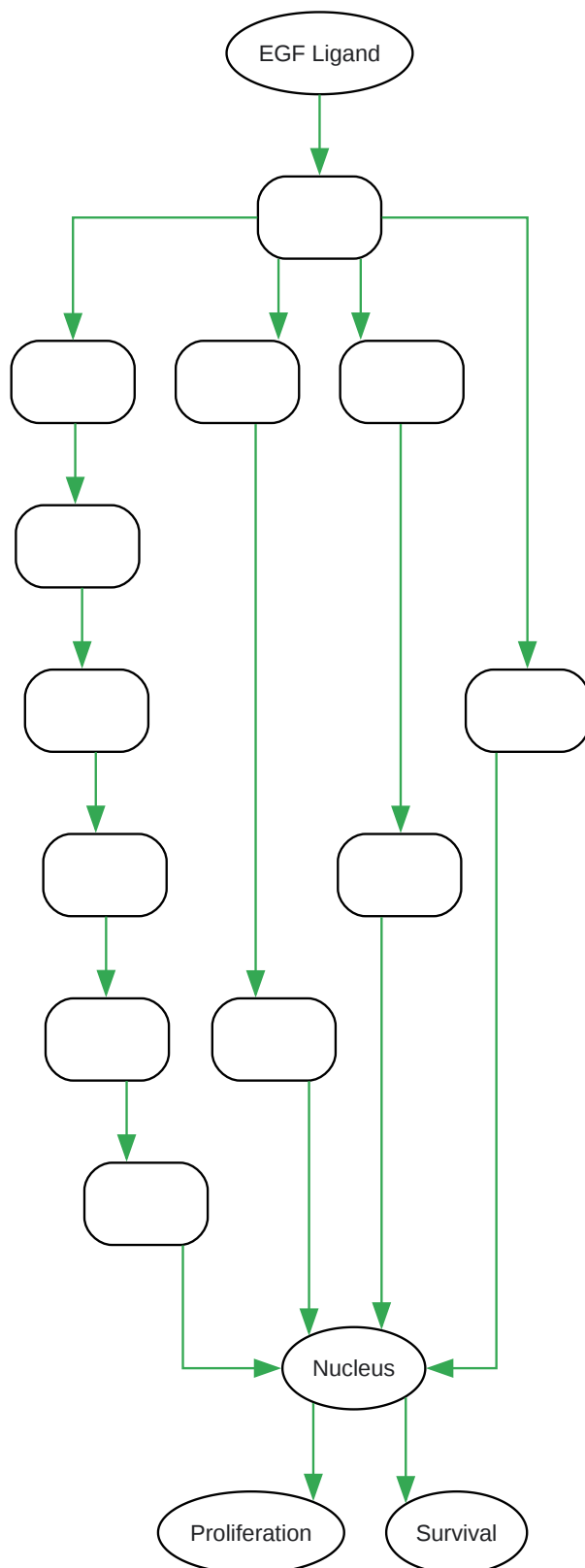
Src Signaling Pathway



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Caption: Simplified Src Signaling Pathway.

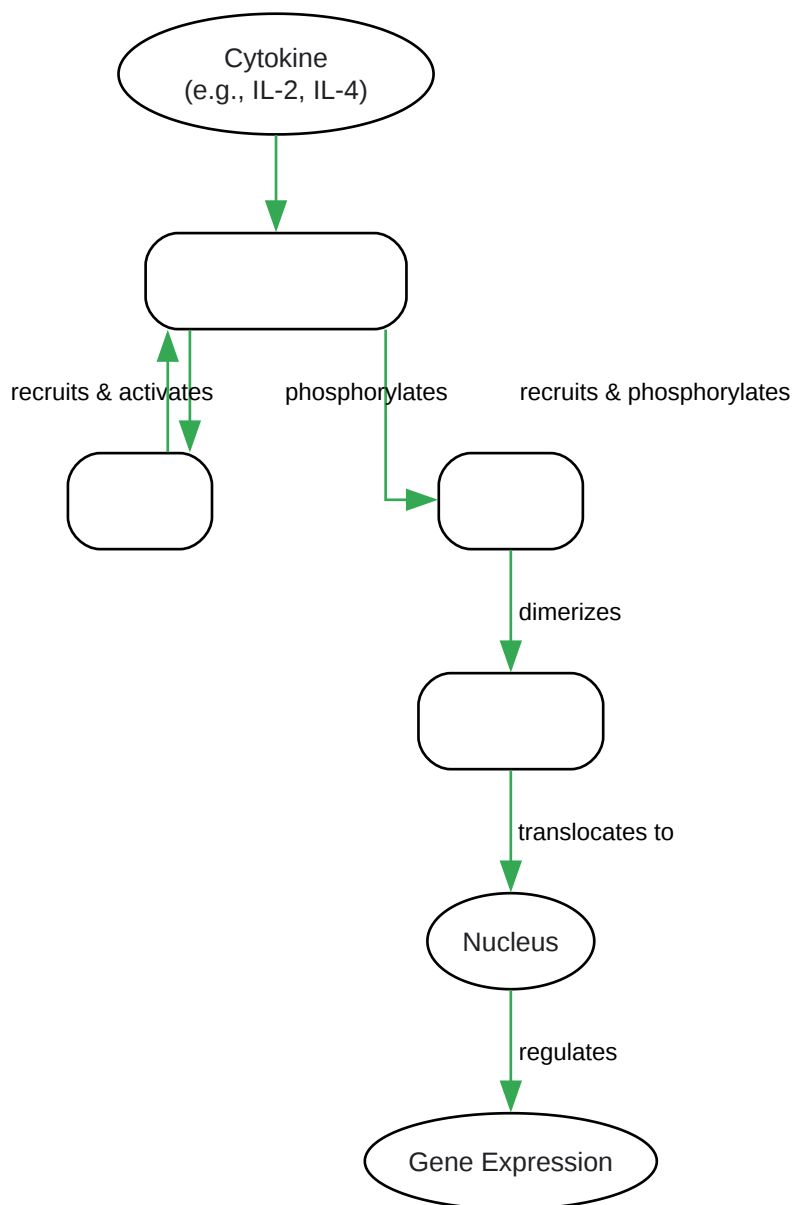
EGFR Signaling Pathway



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Caption: Simplified EGFR Signaling Pathway.

JAK3-STAT Signaling Pathway



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Caption: Simplified JAK3-STAT Signaling Pathway.

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References

- 1. selleckchem.com [selleckchem.com]
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